molecular formula C11H13NO2 B187865 Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine CAS No. 447429-09-6

Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine

Cat. No. B187865
M. Wt: 191.23 g/mol
InChI Key: BZDIQBHWAGKIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a spiro compound involves two rings sharing a single atom . For example, Spiro[1,3-benzodioxole-2,1’-cyclohexane] has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a spiro compound depend on its specific structure. For example, Spiro[1,3-benzodioxole-2,1’-cyclohexane] has a molecular weight of 190.24 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Application in Solar Cells

  • Summary of the Application: Spiro compounds are used in the development of more efficient and stable perovskite solar cells . Specifically, a compound known as spiro-OMeTAD has been used as an organic hole transporter .
  • Methods of Application: The conventional doping of spiro-OMeTAD with hygroscopic lithium salts and volatile 4-butylpyridine is a time-consuming process and leads to poor device stability . A new doping strategy was developed that avoids post-oxidation by using stable organic radicals as the dopant and ionic salts as the doping modulator .
  • Results or Outcomes: This new doping strategy resulted in power conversion efficiencies (PCEs) of >25% and much-improved device stability under harsh conditions .

Application in Bioactivity Research

  • Summary of the Application: Spiro-flavonoids, a type of spiro compound, have been studied for their structural diversity and bioactivity .
  • Methods of Application: The review collects 65 unique structures, including spiro-biflavonoids, spiro-triflavonoids, spiro-tetraflavonoids, spiro-flavostilbenoids, and scillascillin-type homoisoflavonoids .
  • Results or Outcomes: Anti-inflammatory and anticancer activities are the most important biological activities of spiro-flavonoids, both in vitro and in vivo .

properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIQBHWAGKIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352359
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine

CAS RN

447429-09-6
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.